1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
The compound “1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” features a piperidine ring substituted at the 1-position with a naphthalen-1-ylmethyl group and at the 4-position with an imidazolidine-2,4-dione core. The imidazolidinedione moiety is further modified with a 2,2,2-trifluoroethyl group. This structural architecture combines aromatic (naphthalene), heterocyclic (piperidine), and fluorinated components, which are known to influence pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding . Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects . The trifluoroethyl group may enhance metabolic resistance, while the naphthalene moiety could improve hydrophobic interactions with biological targets.
Properties
IUPAC Name |
1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)14-27-19(28)13-26(20(27)29)17-8-10-25(11-9-17)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESFXVPLKCTFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Naphthalen-1-ylmethylpiperidine Intermediate: This step involves the reaction of naphthalen-1-ylmethyl chloride with piperidine under basic conditions to form the naphthalen-1-ylmethylpiperidine intermediate.
Introduction of the Imidazolidine-2,4-dione Core: The intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to introduce the imidazolidine-2,4-dione core, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Structural Variations :
- The target compound’s naphthalen-1-ylmethyl and trifluoroethyl groups distinguish it from analogs like the 4-bromobenzyl-substituted FPTase inhibitor and the cyclopropyl/thiazole-containing derivative .
- Unlike the food additive 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione , the target lacks polar hydroxybenzyl or oxazole moieties, suggesting divergent solubility and bioavailability.
The trifluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs like the cyclopropyl derivative .
However, the absence of a bromobenzyl group may alter enzyme specificity. The imidazolidine-2,4-dione core, common to all analogs, is associated with diverse activities, from enzyme inhibition to food additive applications .
Research Findings and Implications
- Naphthalene vs. Aromatic Substitutents : The naphthalen-1-ylmethyl group may offer superior π-π stacking in enzyme binding compared to smaller aryl groups (e.g., methoxyphenyl in ).
- Core Flexibility : Modifications to the imidazolidinedione core (e.g., cyclopropyl or thiazole additions) demonstrate the scaffold’s versatility but may compromise target selectivity .
Biological Activity
1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097926-16-2) is a compound that belongs to the imidazolidinone class. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The structure features a five-membered imidazolidine ring containing two nitrogen atoms and various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂F₃N₃O₂ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 2097926-16-2 |
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. The presence of a piperidine ring and naphthalene moiety indicates possible interactions with various biological targets.
Pharmacological Properties
-
Antitumor Activity :
- Compounds similar to those in the imidazolidinone class have shown promising antitumor effects. For instance, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression.
-
Anti-inflammatory Effects :
- Some imidazolidinone derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
-
Neuroprotective Properties :
- The structural components suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound could provide insights into its biological activity. Key structural features include:
- Piperidine Ring : Known for enhancing binding affinity to various receptors.
- Trifluoroethyl Group : May increase lipophilicity and metabolic stability.
- Naphthyl Moiety : Contributes to π-stacking interactions with biological targets.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides valuable insights:
- Study on Imidazolidinones :
- Piperidine Derivatives :
-
Fluorinated Compounds :
- Fluorinated compounds often show improved pharmacokinetic properties; thus, the trifluoroethyl group may enhance the bioavailability of this compound .
Q & A
Q. Example SAR Table
| Modification | Bioactivity (IC) | Key Finding |
|---|---|---|
| -CFCF substituent | 12 µM (DPPH) | Enhanced radical scavenging |
| Biphenyl instead of naphthalene | 8 µg/mL (S. aureus) | Improved Gram-positive activity |
How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Perform at 25°C and -40°C to distinguish dynamic effects (e.g., piperidine ring puckering) from stereoisomerism .
- COSY/NOESY : Identify through-space correlations to confirm substituent orientation on the imidazolidine-dione ring .
- Isotopic Labeling : Synthesize -labeled analogs to simplify -NMR interpretation of trifluoroethyl signals .
What computational strategies validate the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10 cm/s), CYP inhibition, and bioavailability (%F > 30%) .
- MD Simulations : Run 100-ns simulations in lipid bilayers to assess membrane penetration (naphthalene enhances hydrophobicity) .
- Metabolite Prediction : GLORYx or Meteor to identify likely Phase I/II metabolites (e.g., piperidine N-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
